3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one
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Overview
Description
3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one is an organic compound with a unique structure that includes an oxolane ring substituted with methyl and methylprop-1-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: Shares a similar structural motif but differs in the functional groups attached to the oxolane ring.
Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, acetate: Another compound with a similar structural framework but different substituents.
trans-Rose oxide: A stereoisomer with a similar ring structure but different spatial arrangement of substituents.
Uniqueness
3-Methyl-5-(2-methylprop-1-en-1-yl)oxolan-2-one is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
143328-00-1 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-5-(2-methylprop-1-enyl)oxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)4-8-5-7(3)9(10)11-8/h4,7-8H,5H2,1-3H3 |
InChI Key |
BRTNNZWNTBJRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1=O)C=C(C)C |
Origin of Product |
United States |
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